
Erlotinib hydrochloride
Vue d'ensemble
Description
Erlotinib hydrochloride is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Its chemical name is N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, with a molecular weight of 429.9 g/mol and CAS number 183319-69-9 . Erlotinib selectively inhibits EGFR (IC₅₀ = 2 nM), blocking downstream signaling pathways critical for tumor cell proliferation and survival .
Clinically, erlotinib is administered orally and demonstrates high bioavailability, making it suitable for monotherapy or combination regimens, such as with bevacizumab (anti-VEGF) for NSCLC . It is particularly effective in patients with activating EGFR mutations (e.g., exon 19 deletions, L858R), though it also shows activity in wild-type EGFR tumors under specific conditions . Common adverse effects include rash (75% incidence) and diarrhea (54%), which are mechanism-based toxicities shared among EGFR inhibitors .
Méthodes De Préparation
Synthetic Pathways for Erlotinib Hydrochloride
Seven-Step Synthesis from 3,4-Dihydroxybenzoic Acid
The foundational synthesis route begins with 3,4-dihydroxybenzoic acid, proceeding through seven steps to yield this compound . Key stages include:
-
Nitration : Introduction of a nitro group at position 6 of the benzoic acid derivative.
-
Reduction : Critical conversion of the nitro group to an amine using ammonium formate and palladium/charcoal (Pd/C) under mild conditions (room temperature, 92% yield) . This modification replaced traditional high-pressure hydrogenation, reducing safety risks and infrastructure costs.
-
Etherification : Sequential addition of 2-methoxyethoxy groups at positions 6 and 7 using methoxyethanol and a base catalyst.
-
Cyclization : Formation of the quinazoline core via reaction with formamidine acetate.
The final step involves hydrochloride salt formation using concentrated HCl in isopropanol, achieving an overall yield of 44% .
Streamlined Two-Step Coupling Process
A patent-derived method reduces synthetic complexity by coupling preformed intermediates :
-
Step 1 : Reacting 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile (II) with 3-ethynylaniline hydrochloride (III) in acetonitrile with formamidine acetate and trifluoroacetic acid at reflux (15 hours).
-
Step 2 : Treating the crude product with 37% HCl in ethyl acetate at 15°C to precipitate this compound (36.02 g, 85% purity) .
This approach eliminates three intermediate isolation steps compared to earlier routes, leveraging in situ purification through solvent partitioning (methylethylketone/water).
Catalytic System Innovations
Hydrogenation Alternatives
The substitution of ammonium formate for gaseous hydrogen in nitro group reduction represents a paradigm shift . Comparative data:
Reducing Agent | Catalyst | Pressure | Yield |
---|---|---|---|
H₂ (5 bar) | Pd/C | High | 88% |
NH₄HCO₂ | Pd/C | Ambient | 92% |
This modification reduces equipment costs by ~40% while maintaining stoichiometric efficiency .
Acidic Coupling Media
The use of trifluoroacetic acid (TFA) in the coupling step enhances reaction kinetics by protonating the amine nucleophile, increasing its electrophilicity . Optimal conditions:
-
TFA concentration: 0.8 equiv relative to 3-ethynylaniline
-
Temperature: 82°C (acetonitrile reflux)
-
Reaction time: 15 hours
Under these conditions, HPLC analysis shows >98% conversion to the quinazoline intermediate .
Crystallization and Polymorph Control
Solvent-Antisolvent Precipitation
The Chinese patent CN105748429A details an advanced crystallization technique :
-
Dissolve this compound crude product in dimethyl sulfoxide (DMSO) with polymethyl methacrylate (PMMA, 1:4 w/w).
-
Electrospray into a 50–60°C ethanol/water mixture (1:1–3 v/v) under 3–8 kV electrostatic potential.
-
Ultrasonic-assisted cooling (5–10°C/h to −5°C) with 800–1500W ultrasound.
This method produces monodisperse crystals (D90 <50 μm) with 99.5% HPLC purity, compared to 97–98% from conventional recrystallization .
Polymorph Stability
Ethyl acetate-isopropanol solvent systems yield the thermodynamically stable Form A polymorph, critical for tablet dissolution profiles . XRPD data confirms:
Solvent System | Polymorph | Melting Point |
---|---|---|
Ethyl acetate | Form A | 223–225°C |
Methanol-water | Form B | 215–218°C |
Form A demonstrates superior chemical stability (0.2% degradation after 6 months at 25°C vs. 1.8% for Form B) .
Industrial-Scale Formulation Strategies
Direct Compression Tableting
The optimized formulation from CN105748429A uses :
-
API : this compound crystals (20% w/w)
-
Excipients : Pre-gelatinized starch (45%), calcium sulfate (25%), croscarmellose sodium (8%)
-
Lubricant : Sodium stearyl fumarate (2%)
Processing involves high-shear mixing (300–500 rpm), fluid bed granulation with ethyl cellulose binder, and compression at 15–20 kN. Tablet dissolution meets USP requirements: >85% release in 45 minutes (pH 1.2) .
Stability-Enhancing Techniques
Lyophilized formulations for injectable forms incorporate β-cyclodextrin (1:1 molar ratio) to prevent aggregation. DSC analysis shows the complex remains stable up to 150°C, compared to 80°C for free API .
Environmental and Economic Considerations
E-Factor Analysis
The two-step process demonstrates superior atom economy:
*E-Factor = (Total waste)/(Product mass)
Solvent Recovery Systems
Methylethylketone (MEK) is recycled via fractional distillation (95% recovery), reducing raw material costs by 18% in pilot-scale trials .
Analyse Des Réactions Chimiques
Types of Reactions: Erlotinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the chlorination step.
3-Aminophenylacetylene: Reacts with the chlorinated intermediate.
Methoxyethyl Group: Introduced during the final steps of synthesis.
Major Products: The primary product of these reactions is this compound, which is isolated as a hydrochloride salt .
Applications De Recherche Scientifique
Non-Small Cell Lung Cancer (NSCLC)
Erlotinib is primarily indicated for patients with advanced NSCLC who have failed at least one prior chemotherapy regimen. It is particularly effective in patients with specific EGFR mutations, such as exon 19 deletions and the L858R point mutation.
- Study Findings : A pivotal study demonstrated that erlotinib significantly improved survival rates compared to placebo in patients with advanced NSCLC after chemotherapy failure. The response rate was approximately 70.6% among those with EGFR mutations .
Pancreatic Cancer
Erlotinib is also used in combination with gemcitabine for treating locally advanced or metastatic pancreatic cancer. This combination has shown improved outcomes compared to gemcitabine alone.
- Clinical Trial Data : In a Phase III trial, the combination therapy resulted in a median survival benefit of several months over gemcitabine monotherapy .
Pharmacogenomics
The efficacy of erlotinib is closely linked to the presence of specific biomarkers:
- EGFR Mutations : Patients with activating mutations in the EGFR gene tend to respond better to erlotinib treatment.
- Predictive Biomarkers : Ongoing research aims to identify additional biomarkers that could predict patient response to erlotinib, enhancing individualized therapy approaches .
Safety and Side Effects
Erlotinib is generally well-tolerated; however, common side effects include:
- Rash
- Diarrhea
- Fatigue
- Nausea
Management strategies for these side effects are crucial for maintaining patient quality of life during treatment .
Table 1: Summary of Clinical Trials Involving Erlotinib
Study Name | Indication | Phase | Result Summary |
---|---|---|---|
BR.21 | NSCLC | III | Improved survival vs placebo; RR 70.6% |
NCIC CTG PA.3 | Pancreatic Cancer | III | Increased median survival when combined with gemcitabine |
OPTIMAL | NSCLC | III | Higher response rates in patients with EGFR mutations |
Table 2: Common Side Effects of Erlotinib
Side Effect | Incidence (%) | Management Strategies |
---|---|---|
Rash | 30-40% | Topical steroids, antihistamines |
Diarrhea | 20-30% | Loperamide, dietary modifications |
Fatigue | 15-25% | Supportive care, dose adjustment |
Nausea | 10-20% | Antiemetics, hydration |
Case Study 1: Advanced NSCLC Treatment Response
A study involving over 2000 patients revealed that those with exon 19 deletions had a significantly higher response rate (approximately 70%) compared to those without such mutations. The study highlighted the importance of genetic testing before initiating treatment with erlotinib .
Case Study 2: Combination Therapy in Pancreatic Cancer
In a clinical trial assessing the efficacy of erlotinib combined with gemcitabine for pancreatic cancer, patients receiving the combination therapy exhibited a median survival increase from 6 months to approximately 9 months compared to those receiving gemcitabine alone .
Mécanisme D'action
Erlotinib Hydrochloride exerts its effects by inhibiting the EGFR tyrosine kinase. This inhibition blocks the phosphorylation of tyrosine residues on the EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds reversibly to the ATP-binding site of the EGFR, making it a potent inhibitor of EGFR-mediated signaling .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds: EGFR Tyrosine Kinase Inhibitors
Mechanism of Action and Selectivity
Erlotinib and gefitinib (another first-generation EGFR TKI) both target the ATP-binding site of EGFR, inhibiting autophosphorylation and downstream signaling. However, erlotinib exhibits distinct selectivity:
- Erlotinib : IC₅₀ = 2 nM for EGFR; weaker inhibition of ErbB-2 (Ki = 1 µM) and ErbB-4 (Ki = 1.5 µM) .
- Gefitinib : Preferentially inhibits EGFR mutants (e.g., L858R, exon 19 deletions) over wild-type EGFR, with similar potency (IC₅₀ ~10–20 nM) .
Clinical Efficacy and Mutation Sensitivity
Pharmacokinetics and Drug Interactions
- Erlotinib : Oral bioavailability ~60%; metabolized by CYP3A4. Dose adjustments required with CYP3A4 inducers/inhibitors .
- Gefitinib : Oral bioavailability ~60%; metabolized by CYP3A4 and CYP2D5. Less prone to drug-drug interactions compared to erlotinib .
Market and Formulations
Erlotinib is available as oral tablets (25 mg, 100 mg, 150 mg) and has multiple generic versions (e.g., Natco Pharma, HEC Pharm) . Gefitinib is similarly available but less commonly used in combination therapies.
Activité Biologique
Erlotinib hydrochloride, marketed as Tarceva, is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Erlotinib specifically targets the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. The compound has demonstrated selectivity for EGFR over other kinases, with an IC50 value of approximately 2 nM for EGFR, making it over 1000 times more potent against EGFR than against c-Src or v-Abl .
Key Mechanisms:
- Inhibition of Tyrosine Kinase Activity: Erlotinib blocks phosphorylation events that lead to tumor growth.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, enhancing chemosensitivity .
- Cell Cycle Arrest: Studies indicate that erlotinib can induce G0/G1 phase arrest in various cancer cell lines .
Clinical Efficacy
Erlotinib has been extensively studied in clinical trials for NSCLC and other malignancies. Its efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.
Case Study Data
-
Phase III Trials:
- In a pivotal trial involving 731 patients with previously treated NSCLC, erlotinib showed a 37% improvement in overall survival compared to placebo (hazard ratio 0.73; P = .001) and a significant increase in progression-free survival (hazard ratio 0.61; P < .001) .
- A separate study reported a disease control rate of 69% among 5394 patients treated with erlotinib, with median progression-free survival at 3.25 months and overall survival at 7.9 months .
- Combination Therapies:
Safety Profile
The safety profile of erlotinib is generally manageable, with common adverse effects including:
- Rash: Occurring in approximately 71% of patients, mostly grade 1 or 2.
- Diarrhea: Reported in about 10% of cases.
- Serious Adverse Events: Only about 4% experienced serious adverse events related to the drug .
Summary of Biological Activity
Characteristic | Details |
---|---|
Target | Epidermal Growth Factor Receptor (EGFR) |
IC50 | ~2 nM |
Mechanism | Inhibition of EGFR tyrosine kinase |
Common Indications | NSCLC, pancreatic cancer |
Overall Survival Improvement | 37% vs placebo |
Common Adverse Effects | Rash, diarrhea |
Q & A
Basic Research Questions
Q. How should researchers safely handle and store Erlotinib hydrochloride in laboratory settings?
Methodological Answer:
this compound is classified under GHS08 for health hazards (potential carcinogenicity, reproductive toxicity) and requires strict safety protocols. Key practices include:
- Storage: Maintain at -20°C in a tightly sealed, dry container to prevent degradation .
- Handling: Use personal protective equipment (PPE) such as gloves, safety goggles, and lab coats. Work in well-ventilated areas to minimize inhalation risks .
- Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor for delayed symptoms (e.g., respiratory distress) .
Q. What methodologies are recommended for validating analytical assays to quantify this compound in bulk or biological samples?
Methodological Answer:
- Linearity and Sensitivity: Use HPLC or LC-MS/MS with calibration curves (e.g., 0–200 µg/mL range). Validate linearity via R² ≥ 0.999, as demonstrated in Erlotinib’s linear relationship between concentration and peak area .
- Recovery and Precision: Compare solid-phase extraction (SLE) vs. liquid-liquid extraction (LLE). SLE shows higher recovery (>90%) and reduced phospholipid interference (1/100 vs. LLE) in plasma samples .
- Specificity: Confirm absence of interference from metabolites or solvents (e.g., DMSO) .
Q. How can researchers assess EGFR mutation status in preclinical models to predict Erlotinib sensitivity?
Methodological Answer:
- DNA Sequencing: Amplify EGFR exons 18–21 via PCR and sequence somatic mutations (e.g., exon 19 deletions, L858R point mutations) .
- Functional Assays: Transfect mutant EGFR into cell lines (e.g., NSCLC models) and measure Erlotinib’s IC₅₀. Mutations reduce phosphotyrosine levels at 10-fold lower drug concentrations .
- Clinical Correlation: Use patient-derived xenografts (PDXs) from "never smokers," where EGFR mutations are prevalent (7/10 responsive cases) .
Advanced Research Questions
Q. How do polymorphic forms of this compound impact experimental reproducibility and drug stability?
Methodological Answer:
- Polymorph Characterization: Synthesize Form-M/N/P via isopropanol/methanol recrystallization. Confirm stability via thermal gravimetric analysis (TGA) at 60–120°C .
- Bioequivalence Testing: Compare dissolution rates and bioavailability across polymorphs using pharmacokinetic models. Ensure batch consistency by avoiding chromatographic purification .
Q. What experimental strategies address acquired resistance to Erlotinib in EGFR-mutant NSCLC?
Methodological Answer:
- Resistance Mechanisms: Investigate secondary mutations (e.g., T790M) via droplet digital PCR (ddPCR) or next-generation sequencing (NGS) .
- Combination Therapies: Co-administer Erlotinib with MET inhibitors or immune checkpoint blockers to overcome resistance pathways .
- In Vivo Models: Use CRISPR-edited cell lines to mimic resistance mutations and test drug rechallenge protocols .
Q. How should researchers design preclinical studies to evaluate Erlotinib in combination therapies?
Methodological Answer:
- Synergy Screening: Apply Chou-Talalay assays to calculate combination indices (CI < 1 indicates synergy). Example: Erlotinib + carboplatin/paclitaxel in phase III trials improved NSCLC survival .
- Dose Optimization: Use factorial design experiments to identify non-overlapping toxicities (e.g., gemcitabine + Erlotinib in pancreatic cancer) .
Q. What bioanalytical optimizations enhance Erlotinib quantification in complex matrices like plasma?
Methodological Answer:
- Sample Preparation: Prioritize SLE over LLE for higher phospholipid removal (99% reduction) and improved analyte recovery .
- MS/MS Parameters: Use transitions m/z 394.2→278.2 for Erlotinib and m/z 400.2→278.2 for deuterated internal standards (Erlotinib-d6) .
Q. How can RECIST criteria be integrated into preclinical models to standardize Erlotinib efficacy evaluation?
Methodological Answer:
- Tumor Measurement: Use calipers or imaging (MRI/CT) to track unidimensional tumor size changes in xenografts. Classify response as complete/partial remission, stable disease, or progression .
- Data Harmonization: Align preclinical endpoints (e.g., tumor volume reduction ≥30%) with clinical RECIST guidelines to improve translational relevance .
Propriétés
Numéro CAS |
183319-69-9 |
---|---|
Formule moléculaire |
C22H24ClN3O4 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |
Clé InChI |
GTTBEUCJPZQMDZ-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
SMILES canonique |
[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |
Apparence |
White or off-white powder |
Key on ui other cas no. |
183319-69-9 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.